SIB-1757

Description

Properties

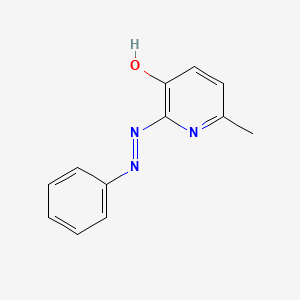

IUPAC Name |

6-methyl-2-phenyldiazenylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c1-9-7-8-11(16)12(13-9)15-14-10-5-3-2-4-6-10/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCPVWIREQIGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425754 | |

| Record name | 3-Hydroxy-6-methyl-2-phenylazopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31993-01-8 | |

| Record name | 6-Methyl-2-(2-phenyldiazenyl)-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31993-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SIB 1757 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031993018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-6-methyl-2-phenylazopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-2-(phenylazo)-3-pyridinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

SIB-1757: A Selective, Non-competitive Antagonist of the Metabotropic Glutamate Receptor 5 (mGluR5)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SIB-1757, with the chemical name 6-methyl-2-(phenylazo)-3-pyridinol, was one of the first compounds identified as a selective, non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2] Its discovery provided a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of mGluR5 in the central nervous system. This technical guide provides a comprehensive overview of SIB-1757, including its pharmacological profile, key experimental data, detailed methodologies of cited experiments, and a visualization of its place within relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of glutamate receptor pharmacology and related therapeutic areas.

Pharmacological Profile

SIB-1757 is a potent and highly selective antagonist of human mGluR5 (hmGluR5a). It exhibits a non-competitive mechanism of inhibition, suggesting it binds to an allosteric site on the receptor, distinct from the glutamate binding site.[1] This property is significant as its antagonist activity is not surmounted by high concentrations of the endogenous agonist, glutamate.

Quantitative Data Summary

The following tables summarize the key quantitative data for SIB-1757, providing a clear comparison of its potency and selectivity across various receptor subtypes and experimental systems.

Table 1: In Vitro Potency of SIB-1757 at mGluR5

| Receptor Subtype | Assay Type | Agonist | Cell Line | IC50 (µM) | Reference |

| hmGluR5a | Intracellular Ca2+ Mobilization | Glutamate | CHO Cells | 0.37 | [1] |

| hmGluR5 | Intracellular Ca2+ Mobilization | - | - | 0.4 | [3][4][5] |

Table 2: Selectivity Profile of SIB-1757

| Receptor Subtype | Assay Type | IC50 (µM) | Reference |

| hmGluR1b | Intracellular Ca2+ Mobilization | > 100 | [1] |

| hmGluR1b | - | > 30 | [3][4] |

| hmGluR2 | - | > 30 | [3][4] |

| hmGluR4 | - | > 30 | [3][4] |

| hmGluR6 | - | > 30 | [3][4] |

| hmGluR7 | - | > 30 | [3][4] |

| hmGluR8 | - | > 30 | [3][4] |

SIB-1757 has shown little to no activity at other recombinant human mGluR subtypes, as well as at ionotropic glutamate receptors such as AMPA, kainate, and NMDA receptors.[1]

Table 3: Functional Efficacy of SIB-1757

| Experimental System | Agonist | Assay | Effect | Reference |

| Rat Neonatal Brain Slices (Hippocampus & Striatum) | (S)-3,5-DHPG | Inositol Phosphate Accumulation | 60-80% Inhibition | [1] |

| Rat Neonatal Brain Slices (Cerebellum) | (S)-3,5-DHPG | Inositol Phosphate Accumulation | No Inhibition | [1] |

| Cultured Rat Cortical Neurons | DHPG | Intracellular Ca2+ Signals | Largely Inhibited | [1] |

Signaling Pathways

Activation of mGluR5, a Gq-protein coupled receptor, initiates a cascade of intracellular signaling events. SIB-1757, as an antagonist, blocks these downstream effects. The primary pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events can subsequently modulate the activity of various downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK).

Caption: mGluR5 signaling pathway and the inhibitory action of SIB-1757.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of SIB-1757.

Intracellular Calcium ([Ca2+]) Mobilization Assay

This functional assay was instrumental in the high-throughput screening that identified SIB-1757.[1]

Objective: To measure changes in intracellular calcium concentration in response to mGluR5 activation and its inhibition by SIB-1757.

Materials:

-

Cell line expressing human mGluR5a (e.g., CHO-hmGluR5a).

-

Fluo-4 AM calcium indicator dye.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Glutamate (agonist).

-

SIB-1757 (test compound).

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence imaging plate reader (e.g., FLIPR).

Protocol:

-

Cell Plating: Seed CHO-hmGluR5a cells into microplates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM (e.g., 2-4 µM) in assay buffer for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of SIB-1757 in assay buffer. Also, prepare a stock solution of glutamate.

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Add the SIB-1757 dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add a sub-maximal concentration of glutamate (e.g., EC80) to all wells simultaneously using the plate reader's integrated fluidics.

-

Record the fluorescence signal over time (typically 2-3 minutes).

-

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. The IC50 value for SIB-1757 is calculated by plotting the percentage of inhibition of the glutamate-induced calcium response against the concentration of SIB-1757.

Caption: Workflow for the intracellular calcium mobilization assay.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the functional consequence of Gq-protein coupling of mGluR5.

Objective: To quantify the accumulation of inositol phosphates following mGluR5 activation and its inhibition by SIB-1757.

Materials:

-

Rat neonatal brain slices (hippocampus and striatum) or cultured cells expressing mGluR5.

-

[³H]-myo-inositol.

-

Assay buffer (e.g., Krebs-bicarbonate buffer).

-

Lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

(S)-3,5-DHPG (agonist).

-

SIB-1757 (test compound).

-

Dowex AG1-X8 anion-exchange resin.

-

Scintillation fluid and counter.

Protocol:

-

Labeling: Incubate brain slices or cells with [³H]-myo-inositol in a suitable medium overnight to allow for its incorporation into membrane phosphoinositides.

-

Pre-incubation: Wash the tissue/cells and pre-incubate in assay buffer containing LiCl (e.g., 10 mM) and the desired concentrations of SIB-1757 for 30-60 minutes.

-

Stimulation: Add the mGluR5 agonist (S)-3,5-DHPG to the incubation medium and incubate for a defined period (e.g., 45-60 minutes).

-

Extraction: Stop the reaction by adding a cold solution (e.g., perchloric acid or trichloroacetic acid).

-

Separation: Neutralize the extracts and apply them to Dowex anion-exchange columns. Wash the columns to remove free inositol and glycerophosphoinositol.

-

Elution and Quantification: Elute the total [³H]-inositol phosphates with a high-molarity salt solution (e.g., 1 M ammonium formate/0.1 M formic acid). Add the eluate to scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity corresponds to the level of inositol phosphate accumulation. The effect of SIB-1757 is expressed as the percentage of inhibition of the agonist-induced IP accumulation.

References

- 1. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SIB-1757 - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. SIB 1757 | CAS 31993-01-8 | SIB1757 | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to SIB-1757: A Selective mGluR5 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological activities of SIB-1757, a pivotal tool in neuroscience research. SIB-1757 is a potent, selective, and noncompetitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This document details its chemical characteristics, mechanism of action, and key experimental data, offering a valuable resource for professionals in drug development and scientific research.

Chemical Properties

SIB-1757, with the IUPAC name 6-methyl-2-(phenylazo)-3-pyridinol , is a synthetic organic compound that has been instrumental in elucidating the physiological and pathophysiological roles of mGluR5.[1][2] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 6-methyl-2-(phenylazo)-3-pyridinol | [1][2] |

| Synonyms | SIB 1757 | [3][4] |

| CAS Number | 31993-01-8 | [1] |

| Molecular Formula | C₁₂H₁₁N₃O | [1][4][5] |

| Molecular Weight | 213.24 g/mol | [1][4][5] |

| Solubility | Soluble to 100 mM in DMSO | [4] |

| SMILES | Cc1cc(O)c(/N=N/c2ccccc2)nc1 | [1] |

| InChI | InChI=1S/C12H11N3O/c1-9-7-8-11(16)12(13-9)15-14-10-5-3-2-4-6-10/h2-8,16H,1H3/b15-14+ | [1] |

Mechanism of Action and Signaling Pathway

SIB-1757 functions as a selective and noncompetitive antagonist of the mGluR5.[1][2][6] Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission. mGluR5 is coupled to a Gq protein, and its activation by the endogenous ligand glutamate initiates a signaling cascade.

Upon glutamate binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[7] SIB-1757 exerts its inhibitory effect by binding to a site on the mGluR5 distinct from the glutamate binding site, thereby preventing the conformational change required for receptor activation and subsequent downstream signaling.

Pharmacological Data

SIB-1757 exhibits high selectivity for mGluR5 over other metabotropic glutamate receptor subtypes. Its potency has been characterized in various in vitro assays.

| Assay | Cell Line/Tissue | IC₅₀ | Reference |

| Glutamate-induced [Ca²⁺]i response | Human mGluR5a expressing cells | 0.37 µM | [2] |

| Glutamate-induced [Ca²⁺]i response | Human mGluR1b expressing cells | > 100 µM | [2] |

| DHPG-evoked inositol phosphate accumulation | Rat neonatal brain slices (hippocampus and striatum) | Inhibition of 60-80% | [2] |

| Selective antagonist activity | Human mGluR1b, mGluR2, mGluR4, mGluR6, mGluR7, and mGluR8 | > 30 µM | [4][8][9][10] |

Key Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the activity of SIB-1757.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the glutamate-induced increase in intracellular calcium concentration in cells expressing mGluR5.

Methodology:

-

Cell Plating: Seed cells expressing human mGluR5a (hmGluR5a) into 96-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in the dark at 37°C for a specified time (e.g., 1 hour).

-

Compound Addition: Add varying concentrations of SIB-1757 to the wells and incubate for a predetermined period.

-

Signal Measurement: Place the plate into a fluorescence imaging plate reader (FLIPR). After establishing a baseline fluorescence reading, add a solution of glutamate to stimulate the receptors.

-

Data Analysis: Record the change in fluorescence intensity over time. The peak fluorescence response is used to calculate the percent inhibition by SIB-1757 at each concentration, and this data is then used to determine the IC₅₀ value.

Inositol Phosphate Accumulation Assay

This assay quantifies the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, to assess mGluR5 activity.

Methodology:

-

Tissue Preparation: Prepare neonatal rat brain slices (e.g., from hippocampus and striatum).

-

Labeling: Incubate the slices in a buffer containing [³H]-myo-inositol to radiolabel cellular phosphoinositides.

-

Compound Treatment: Pre-incubate the labeled slices with SIB-1757 for a set duration.

-

Stimulation: Stimulate the slices with the mGluR1/5 agonist (S)-3,5-dihydroxyphenylglycine (DHPG) in the presence of LiCl (to inhibit inositol monophosphatase).

-

Extraction and Quantification: Stop the reaction and extract the soluble inositol phosphates. Separate the IPs using anion-exchange chromatography and quantify the radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the percentage of inhibition of DHPG-stimulated IP accumulation by SIB-1757.

Electrophysiological Recording in Striatal Cholinergic Interneurons

Whole-cell patch-clamp recordings are used to measure the effects of SIB-1757 on the membrane properties and firing activity of specific neuron types, such as striatal cholinergic interneurons.

Methodology:

-

Slice Preparation: Prepare acute brain slices containing the striatum from rodents.

-

Neuron Identification: Identify cholinergic interneurons based on their large soma size and characteristic electrophysiological properties.

-

Recording: Obtain whole-cell patch-clamp recordings in current-clamp or voltage-clamp mode.

-

Drug Application: After establishing a stable baseline recording, perfuse the slice with a solution containing an mGluR5 agonist (e.g., DHPG) to induce a response (e.g., membrane depolarization).

-

Antagonist Application: Co-apply SIB-1757 with the agonist to determine its effect on the agonist-induced response. For instance, a 2 μM concentration of SIB-1757 has been shown to reduce DHPG-induced membrane depolarization in these neurons.[6]

-

Data Analysis: Analyze changes in membrane potential, firing frequency, or synaptic currents to quantify the inhibitory effect of SIB-1757.

Applications in Research

SIB-1757's selectivity for mGluR5 has made it a valuable pharmacological tool for investigating the role of this receptor in various physiological and pathological processes. Research applications include:

-

Neuroprotection: Studies have shown that SIB-1757 and other mGluR5 antagonists can have neuroprotective effects in models of neurodegenerative diseases.[1]

-

Pain Perception: SIB-1757 has demonstrated anti-hyperalgesic effects in animal models of neuropathic pain, suggesting a role for mGluR5 in pain signaling.[1]

-

Hepatoprotection: The compound has been shown to have protective effects against acetaminophen-induced liver toxicity in mice.[1]

-

Brain Development: SIB-1757 is used to study the involvement of the mGluR5 receptor in the processes of brain development.[1]

Conclusion

SIB-1757 is a well-characterized, selective, and noncompetitive antagonist of mGluR5. Its defined chemical properties, clear mechanism of action, and established in vitro and in vivo effects make it an indispensable tool for researchers in neuroscience and drug discovery. The experimental protocols detailed in this guide provide a framework for the continued investigation of mGluR5 function and the development of novel therapeutics targeting this receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. protocols.io [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. Electrophysiological characterization of the striatal cholinergic interneurons in Dyt1 ΔGAG knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An axonal brake on striatal dopamine output by cholinergic interneurons - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of SIB-1757: A Technical Guide

An In-depth Examination of a Pioneering Selective mGluR5 Antagonist

This technical guide provides a comprehensive overview of the discovery and development of SIB-1757, a seminal noncompetitive antagonist of the metabotropic glutamate receptor type 5 (mGluR5). SIB-1757, chemically identified as 6-methyl-2-(phenylazo)-3-pyridinol, emerged from early high-throughput screening efforts and has served as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of mGluR5. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's discovery, mechanism of action, and the experimental methodologies employed in its characterization.

Discovery and Initial Characterization

SIB-1757 was identified by SIBIA Neurosciences, Inc. through an automated high-throughput screening (HTS) campaign. The primary assay utilized cell lines engineered to express human metabotropic glutamate receptor subtype 5a (hmGluR5a) and subtype 1b (hmGluR1b). The screening methodology was a functional assay that measured changes in intracellular calcium concentration ([Ca2+]i) via fluorescence detection, a hallmark of Gq-coupled GPCR activation. This initial screening identified SIB-1757 as a potent and selective inhibitor of hmGluR5a-mediated signaling.

Quantitative Pharmacological Data

The pharmacological profile of SIB-1757 is characterized by its high selectivity for mGluR5 over other mGluR subtypes and ionotropic glutamate receptors. The key quantitative data are summarized in the tables below.

| Parameter | Receptor | Value | Assay Type | Reference |

| IC50 | hmGluR5a | 0.37 µM (370 nM) | Glutamate-induced [Ca2+]i response | |

| IC50 | hmGluR1b | >100 µM | Glutamate-induced [Ca2+]i response |

| Receptor/Channel | Activity | Reference |

| Other mGluR subtypes | Little to no agonist or antagonist activity | |

| AMPA receptors | Little to no agonist or antagonist activity | |

| Kainate receptors | Little to no agonist or antagonist activity | |

| NMDA receptors | Little to no agonist or antagonist activity |

Mechanism of Action: A Noncompetitive Antagonist

Subsequent mechanistic studies, including Schild analysis, revealed that SIB-1757 acts as a noncompetitive antagonist of mGluR5. This mode of action indicates that SIB-1757 does not compete with the endogenous ligand, glutamate, for binding at the orthosteric site. Instead, it is believed to bind to an allosteric site on the receptor, thereby inhibiting its activation.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. The following are detailed descriptions of the key experiments used in the discovery and characterization of SIB-1757.

High-Throughput Screening (HTS) for mGluR5 Antagonists

The initial identification of SIB-1757 was accomplished using a fluorescence-based HTS assay designed to detect changes in intracellular calcium.

-

Cell Lines: Stably transfected cell lines expressing either human mGluR5a or mGluR1b were used.

-

Assay Principle: The assay measures the ability of test compounds to inhibit the increase in intracellular calcium ([Ca2+]i) elicited by the application of glutamate.

-

Methodology:

-

Cells are plated in microtiter plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Test compounds, including SIB-1757, are pre-incubated with the cells.

-

A submaximal concentration of glutamate is then added to stimulate the receptors.

-

Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, are measured using a fluorescence plate reader (e.g., a FLIPR® system).

-

The IC50 value is calculated from the concentration-response curve of the antagonist.

-

Schild Analysis for Determination of Antagonism Mechanism

Schild analysis was employed to determine the competitive or noncompetitive nature of SIB-1757's antagonism at mGluR5.

-

Principle: This method analyzes the parallel and rightward shift of an agonist's dose-response curve in the presence of increasing concentrations of a competitive antagonist. For a noncompetitive antagonist, the maximal response of the agonist is depressed, and the Schild plot yields a slope that is not equal to unity.

-

Methodology:

-

Generate a full dose-response curve for an mGluR5 agonist (e.g., glutamate or DHPG) in the mGluR5-expressing cell line.

-

Repeat the agonist dose-response curve in the presence of several fixed concentrations of SIB-1757.

-

Measure the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) for each concentration of SIB-1757.

-

Construct a Schild plot by plotting the log (dose ratio - 1) versus the log of the molar concentration of SIB-1757.

-

A slope of unity is indicative of competitive antagonism, while a deviation from unity and a depression of the maximal agonist response suggest noncompetitive antagonism. The analysis for SIB-1757 demonstrated a noncompetitive mechanism.

-

Inositol Phosphate Accumulation Assay

To confirm the functional antagonism of SIB-1757 in a more physiologically relevant system, its effect on agonist-induced inositol phosphate (IP) accumulation was measured in rat brain tissue.

-

Principle: Activation of Gq-coupled receptors like mGluR5 leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of inositol phosphates. This assay quantifies the accumulation of radiolabeled inositol phosphates as a measure of receptor activity.

-

Methodology:

-

Neonatal rat brain slices (e.g., from the hippocampus and striatum) are prepared.

-

The slices are pre-labeled by incubation with myo-[3H]inositol.

-

The tissue is then pre-incubated with SIB-1757 or vehicle, followed by stimulation with an mGluR5 agonist such as (S)-3,5-dihydroxyphenylglycine (DHPG).

-

The reaction is stopped, and the accumulated [3H]inositol phosphates are extracted.

-

The different inositol phosphate species are separated using anion-exchange chromatography and quantified by liquid scintillation counting.

-

SIB-1757 was shown to inhibit DHPG-evoked inositol phosphate accumulation in the hippocampus and striatum by 60% to 80%.

-

Visualizations of Pathways and Workflows

Conclusion

SIB-1757 was one of the first highly selective, noncompetitive antagonists of mGluR5 to be discovered. Its identification through a functional, fluorescence-based high-throughput screen and its subsequent characterization using classical pharmacological techniques have paved the way for a deeper understanding of the role of mGluR5 in the central nervous system. The data and experimental protocols outlined in this guide provide a technical foundation for researchers in the field of glutamate receptor pharmacology and drug discovery. While newer mGluR5 antagonists with improved pharmacokinetic properties have since been developed, SIB-1757 remains a significant tool compound and a landmark in the history of mGluR5 research.

The Role of SIB-1757 in Elucidating Glutamate Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SIB-1757 emerged as a pivotal pharmacological tool in the study of glutamate signaling, primarily through its interaction with the metabotropic glutamate receptor subtype 5 (mGluR5). As one of the first selective, noncompetitive antagonists for this receptor, SIB-1757 has been instrumental in delineating the physiological and pathophysiological roles of mGluR5-mediated signaling pathways.[1] This technical guide provides an in-depth overview of SIB-1757, its mechanism of action, and its application in glutamate research, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and experimental frameworks.

SIB-1757: A Selective Noncompetitive Antagonist of mGluR5

SIB-1757, chemically known as 6-methyl-2-(phenylazo)-3-pyridinol, was identified through high-throughput screening for its ability to inhibit glutamate-induced intracellular calcium mobilization in cells expressing human mGluR5a (hmGluR5a).[1] Its mechanism of action is noncompetitive, meaning it does not compete with the endogenous ligand, glutamate, for the same binding site.[1] This property makes SIB-1757 a valuable tool for studying mGluR5 function, as its inhibitory effect is not surmounted by high concentrations of glutamate, a condition often present in pathological states.[2]

Quantitative Pharmacological Data

The selectivity and potency of SIB-1757 have been characterized in various in vitro systems. The following tables summarize the key quantitative data for SIB-1757.

| Parameter | Receptor | Value | Assay System | Reference |

| IC₅₀ | human mGluR5 | 0.37 µM | Glutamate-induced Ca²⁺ mobilization in AV12-664 cells | [1] |

| IC₅₀ | human mGluR5 | 0.4 µM | Not specified | [3][4] |

| IC₅₀ | human mGluR1 | >100 µM | Glutamate-induced Ca²⁺ mobilization in AV12-664 cells | [1] |

| IC₅₀ | other hmGluR subtypes (1b, 2, 4, 6, 7, 8) | >30 µM | Not specified | [4] |

Table 1: Potency and Selectivity of SIB-1757

Glutamate Signaling Pathway and the Role of SIB-1757

Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, couples to Gαq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). SIB-1757, as a noncompetitive antagonist, binds to an allosteric site on the mGluR5, preventing the conformational change required for G-protein activation, thereby inhibiting this entire downstream signaling cascade.

Caption: mGluR5 signaling pathway and the inhibitory action of SIB-1757.

Experimental Protocols

The characterization of SIB-1757 and the investigation of its effects on glutamate signaling rely on several key in vitro assays. The following sections provide detailed methodologies for these experiments.

Intracellular Calcium Mobilization Assay

This assay is fundamental for assessing the functional activity of mGluR5 and the inhibitory potency of antagonists like SIB-1757.

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to mGluR5 activation and its inhibition by SIB-1757.

Materials:

-

AV12-664 cells stably expressing hmGluR5a

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Geneticin (G418)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

HEPES

-

Probenecid

-

Glutamate (agonist)

-

SIB-1757 (antagonist)

-

96-well black-walled, clear-bottom microplates

-

Fluorescence microplate reader (e.g., FlexStation)

Procedure:

-

Cell Culture: Maintain AV12-664-hmGluR5a cells in DMEM supplemented with 10% FBS and 400 µg/ml G418.

-

Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Dye Loading:

-

Prepare a loading buffer consisting of HBSS with 20 mM HEPES and 2.5 mM probenecid.

-

Prepare a Fluo-4 AM stock solution in DMSO.

-

On the day of the assay, dilute Fluo-4 AM in the loading buffer to a final concentration of 2 µM, adding Pluronic F-127 (0.02% final concentration) to aid in dye dispersion.

-

Aspirate the culture medium from the cell plates and add 100 µl of the dye loading solution to each well.

-

Incubate the plates for 45-60 minutes at 37°C.

-

-

Compound Preparation:

-

Prepare serial dilutions of SIB-1757 in the loading buffer.

-

Prepare a stock solution of glutamate in the loading buffer.

-

-

Assay Protocol (FlexStation):

-

Wash the cells with loading buffer to remove excess dye.

-

Place the cell plate into the fluorescence microplate reader.

-

Add the desired concentrations of SIB-1757 to the appropriate wells and incubate for a predetermined time (e.g., 10-20 minutes).

-

Initiate fluorescence reading and add an EC₈₀ concentration of glutamate to stimulate the cells.

-

Monitor the change in fluorescence over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to an increase in [Ca²⁺]i.

-

Determine the inhibitory effect of SIB-1757 by comparing the fluorescence response in the presence and absence of the antagonist.

-

Calculate the IC₅₀ value of SIB-1757 by fitting the concentration-response data to a four-parameter logistic equation.

-

Caption: Workflow for an intracellular calcium mobilization assay.

Phosphoinositide Hydrolysis Assay

This assay directly measures the product of PLC activation, providing a more proximal readout of Gq-coupled receptor activity.

Objective: To quantify the accumulation of inositol phosphates (IPs) following mGluR5 stimulation and its inhibition by SIB-1757.

Materials:

-

Rat neonatal brain slices (hippocampus and striatum) or cultured cortical neurons.[1]

-

Krebs-bicarbonate buffer

-

myo-[³H]inositol

-

(S)-3,5-dihydroxyphenylglycine (DHPG) (agonist)

-

SIB-1757 (antagonist)

-

Lithium chloride (LiCl)

-

Trichloroacetic acid (TCA)

-

Dowex AG1-X8 anion-exchange resin

-

Scintillation fluid and counter

Procedure:

-

Tissue Preparation: Prepare brain slices (e.g., 400 µm thick) from neonatal rats.

-

Radiolabeling:

-

Pre-incubate the slices in oxygenated Krebs-bicarbonate buffer containing myo-[³H]inositol for 60-90 minutes to allow for incorporation into membrane phosphoinositides.

-

-

Assay:

-

Wash the slices to remove excess radiolabel.

-

Pre-incubate the slices with SIB-1757 at various concentrations for 20-30 minutes.

-

Add LiCl (typically 10 mM) to inhibit inositol monophosphatases, allowing for the accumulation of IPs.

-

Stimulate the slices with the mGluR5 agonist DHPG for a defined period (e.g., 45-60 minutes).

-

-

Extraction of Inositol Phosphates:

-

Terminate the reaction by adding ice-cold TCA.

-

Homogenize the tissue and centrifuge to pellet the precipitate.

-

Neutralize the supernatant containing the soluble IPs.

-

-

Chromatographic Separation:

-

Apply the supernatant to a Dowex AG1-X8 anion-exchange column.

-

Wash the column to remove free inositol.

-

Elute the total [³H]inositol phosphates with a high-salt buffer.

-

-

Quantification:

-

Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Express the results as the percentage of DHPG-stimulated IP accumulation.

-

Determine the IC₅₀ of SIB-1757 by analyzing the concentration-dependent inhibition of DHPG-stimulated IP accumulation.

-

Conclusion

SIB-1757 has proven to be an invaluable pharmacological tool for dissecting the complexities of glutamate signaling through the mGluR5 receptor. Its high selectivity and noncompetitive mechanism of action have enabled researchers to probe the roles of mGluR5 in a wide range of physiological processes and pathological conditions, including neuropathic pain and neurodegeneration.[5][6] The experimental protocols detailed in this guide provide a robust framework for the continued investigation of mGluR5 pharmacology and the development of novel therapeutics targeting this important receptor.

References

- 1. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Peripheral and spinal antihyperalgesic activity of SIB-1757, a metabotropic glutamate receptor (mGLUR(5)) antagonist, in experimental neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uni-regensburg.de [uni-regensburg.de]

SIB-1757: A Technical Guide to its Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

SIB-1757, a potent and selective non-competitive antagonist of the metabotropic glutamate receptor type 5 (mGluR5), has emerged as a significant pharmacological tool for investigating the role of mGluR5 in neuronal function and dysfunction. This technical guide provides an in-depth overview of the neuroprotective properties of SIB-1757, focusing on its mechanism of action, quantitative in vitro data, detailed experimental protocols, and associated signaling pathways. While in vivo data on the neuroprotective effects of SIB-1757 are not extensively available in public literature, its demonstrated in vitro activities suggest a therapeutic potential in neurological disorders characterized by excitotoxicity and glutamate dysregulation.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. However, excessive glutamate receptor activation, a phenomenon known as excitotoxicity, is a key contributor to neuronal damage in a variety of acute and chronic neurological disorders, including stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Metabotropic glutamate receptor 5 (mGluR5) is a Gq-protein coupled receptor that modulates neuronal excitability and synaptic transmission. Its overactivation can contribute to excitotoxic cascades. SIB-1757, by selectively antagonizing mGluR5, offers a targeted approach to mitigate glutamate-induced neurotoxicity.

Mechanism of Action

SIB-1757 exerts its neuroprotective effects primarily through the selective, non-competitive antagonism of mGluR5.[1] Unlike competitive antagonists that bind to the same site as the endogenous ligand glutamate, SIB-1757 binds to an allosteric site on the receptor. This non-competitive mechanism of inhibition is demonstrated by Schild analysis.[1] By binding to this allosteric site, SIB-1757 alters the receptor's conformation, thereby reducing its response to glutamate.

The activation of mGluR5 by glutamate typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum, leading to a cascade of downstream signaling events. SIB-1757 effectively blocks this pathway by preventing the glutamate-induced activation of mGluR5, thus inhibiting the production of inositol phosphates and the subsequent rise in intracellular calcium.[1]

Quantitative Data

The selectivity and potency of SIB-1757 have been characterized in various in vitro systems. The following tables summarize the key quantitative data available for SIB-1757.

| Parameter | Receptor | Cell Line/System | Value | Reference |

| IC50 | hmGluR5 | CHO cells | 0.37 µM | [1] |

| IC50 | hmGluR5 | Not Specified | 0.4 µM | |

| IC50 | hmGluR1 | CHO cells | > 100 µM | [1] |

| Activity | other hmGluR subtypes, AMPA, kainate, NMDA receptors | Recombinant human receptors | Little to no activity | [1] |

| Experimental Model | Agonist | Effect of SIB-1757 | Potency/Concentration | Reference |

| Rat neonatal brain slices (hippocampus and striatum) | (S)-3,5-dihydroxyphenylglycine (DHPG) | Inhibition of inositol phosphate accumulation by 60-80% | Similar potency to recombinant mGluR5 | [1] |

| Cultured rat cortical neurons | (S)-3,5-dihydroxyphenylglycine (DHPG) | Largely inhibited [Ca2+]i signals | Not specified | [1] |

Experimental Protocols

Intracellular Calcium Imaging

This protocol is designed to measure changes in intracellular calcium concentration in response to mGluR5 activation and its inhibition by SIB-1757.

Materials:

-

Cultured neurons (e.g., primary cortical neurons)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

SIB-1757

-

mGluR5 agonist (e.g., DHPG or glutamate)

-

Fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

-

Cell Preparation: Plate neurons on glass coverslips and culture until the desired stage of maturity.

-

Dye Loading:

-

Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells three times with HBSS to remove extracellular dye.

-

Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.

-

-

Imaging:

-

Mount the coverslip onto the microscope stage.

-

Perfuse the cells with HBSS.

-

Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm.

-

To assess the effect of SIB-1757, pre-incubate the cells with the desired concentration of SIB-1757 for 10-20 minutes.

-

Stimulate the cells with an mGluR5 agonist (e.g., 10-100 µM DHPG) in the continued presence of SIB-1757.

-

Record the changes in fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

Compare the agonist-induced calcium response in the presence and absence of SIB-1757 to determine the inhibitory effect.

-

Inositol Phosphate Accumulation Assay

This assay measures the production of inositol phosphates (IPs), a downstream product of mGluR5 activation.

Materials:

-

Cultured cells expressing mGluR5 (e.g., CHO-hmGluR5a cells or primary neurons)

-

myo-[³H]inositol

-

LiCl (Lithium chloride)

-

SIB-1757

-

mGluR5 agonist (e.g., DHPG or glutamate)

-

Perchloric acid (PCA) or Trichloroacetic acid (TCA)

-

Dowex AG1-X8 anion-exchange resin

-

Scintillation counter

Procedure:

-

Cell Labeling:

-

Incubate the cells overnight in inositol-free medium containing myo-[³H]inositol (1-2 µCi/mL) to label the cellular phosphoinositide pools.

-

-

Assay:

-

Wash the cells with a suitable buffer (e.g., HBSS).

-

Pre-incubate the cells with LiCl (10-20 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

To test the antagonist, add SIB-1757 at various concentrations and incubate for a further 10-20 minutes.

-

Stimulate the cells with an mGluR5 agonist for 30-60 minutes.

-

-

Extraction and Quantification:

-

Stop the reaction by adding ice-cold PCA or TCA.

-

Scrape the cells and centrifuge to pellet the precipitate.

-

Apply the supernatant to a Dowex AG1-X8 column.

-

Wash the column to remove free inositol.

-

Elute the total [³H]inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

Measure the radioactivity of the eluate using a scintillation counter.

-

-

Data Analysis:

-

Determine the amount of [³H]inositol phosphate accumulation in response to the agonist in the presence and absence of SIB-1757.

-

Calculate the IC50 value for SIB-1757's inhibition of agonist-stimulated IP accumulation.

-

Signaling Pathways and Visualizations

mGluR5 Signaling Pathway and Inhibition by SIB-1757

The following diagram illustrates the canonical mGluR5 signaling pathway and the point of intervention for SIB-1757.

Caption: SIB-1757 non-competitively inhibits mGluR5, blocking excitotoxic signaling.

Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram outlines a typical workflow for assessing the neuroprotective effects of a compound like SIB-1757 in an in vitro model of excitotoxicity.

Caption: Workflow for evaluating the neuroprotective effects of SIB-1757 in vitro.

In Vivo Neuroprotective Potential

While specific in vivo studies demonstrating the neuroprotective efficacy of SIB-1757 in animal models of neurological disorders are not extensively documented in publicly available literature, the established mechanism of action provides a strong rationale for its potential therapeutic use. The role of mGluR5 in excitotoxicity is well-established, and other selective mGluR5 antagonists have shown neuroprotective effects in various animal models.

For instance, in models of stroke , antagonism of mGluR5 has been shown to reduce infarct volume and improve neurological outcomes. In animal models of Parkinson's disease , mGluR5 antagonists have demonstrated the ability to protect dopaminergic neurons from neurotoxin-induced degeneration. Furthermore, in models of Alzheimer's disease , blocking mGluR5 has been associated with reduced amyloid-beta pathology and improved cognitive function.

Given that SIB-1757 is a potent and selective mGluR5 antagonist, it is plausible that it would exhibit similar neuroprotective properties in these and other in vivo models of neurological disease. However, further studies are required to establish its efficacy, optimal dosing, and safety profile in vivo.

Conclusion

SIB-1757 is a valuable research tool for elucidating the role of mGluR5 in neuronal function and pathology. Its well-defined mechanism of action as a selective, non-competitive mGluR5 antagonist, coupled with its demonstrated ability to inhibit key downstream signaling events in vitro, underscores its neuroprotective potential. While further in vivo studies are necessary to fully realize its therapeutic promise, the existing data provide a strong foundation for its continued investigation as a potential neuroprotective agent for a range of neurological disorders. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the neuroprotective properties of SIB-1757.

References

SIB-1757: A Technical Guide to its Preclinical Evaluation in Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on SIB-1757, a selective, noncompetitive antagonist of the metabotropic glutamate receptor 5 (mGluR5), in the context of neuropathic pain. This document synthesizes available data on its mechanism of action, efficacy in animal models, and the experimental protocols utilized in its evaluation.

Introduction: The Role of mGluR5 in Neuropathic Pain

Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Glutamate, the primary excitatory neurotransmitter in the central nervous system, plays a crucial role in the transmission and sensitization of pain signals.[1] Metabotropic glutamate receptors (mGluRs), particularly the Group I subtype mGluR5, have emerged as key targets for the development of novel analgesics.[1] mGluR5 is expressed in regions of the pain pathway, including the spinal cord dorsal horn and primary sensory neurons. Its activation is implicated in the induction and maintenance of central sensitization, a key mechanism underlying neuropathic pain.

SIB-1757 is a potent and selective noncompetitive antagonist of mGluR5. Its ability to modulate mGluR5 activity makes it a valuable tool for investigating the role of this receptor in pathological pain states and a potential therapeutic candidate.

Mechanism of Action of SIB-1757

SIB-1757 exerts its effects by binding to an allosteric site on the mGluR5, distinct from the glutamate binding site. This noncompetitive antagonism allows it to inhibit receptor function even in the presence of high concentrations of glutamate, which can occur in pathological states like neuropathic pain.

mGluR5 Signaling Pathway in Pain

Activation of mGluR5 by glutamate initiates a cascade of intracellular events that contribute to neuronal hyperexcitability and pain. The binding of glutamate to mGluR5 activates a Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events can lead to the potentiation of N-methyl-D-aspartate (NMDA) receptor function and the modulation of other ion channels, ultimately enhancing synaptic transmission and neuronal excitability.

// Nodes Glutamate [label="Glutamate", fillcolor="#FBBC05", fontcolor="#202124"]; mGluR5 [label="mGluR5", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SIB1757 [label="SIB-1757\n(Antagonist)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq11 [label="Gq/11", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="PLC", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_release [label="Intracellular\nCa²⁺ Release", fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="PKC Activation", fillcolor="#FBBC05", fontcolor="#202124"]; NMDAR [label="NMDAR\nPotentiation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal_Excitability [label="Increased Neuronal\nExcitability & Pain", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Glutamate -> mGluR5 [label="Activates"]; SIB1757 -> mGluR5 [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335"]; mGluR5 -> Gq11 [label="Activates"]; Gq11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release; DAG -> PKC; Ca_release -> NMDAR; PKC -> NMDAR; NMDAR -> Neuronal_Excitability; } .dot Caption: mGluR5 signaling cascade in nociceptive processing.

Preclinical Efficacy of SIB-1757 in a Neuropathic Pain Model

The primary preclinical evaluation of SIB-1757 in neuropathic pain was conducted in a rat model of spinal nerve ligation (SNL). This model mimics many of the sensory abnormalities observed in human neuropathic pain, including tactile allodynia (pain from a normally non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful heat stimulus).

Data Presentation

Disclaimer: The following tables summarize the qualitative findings for SIB-1757 as reported in the available scientific literature. Specific quantitative dose-response data, including ED50 values and precise measurements of paw withdrawal thresholds and latencies at different doses, were not available in the public domain at the time of this review.

Table 1: Effect of Intrathecal SIB-1757 on Tactile Allodynia in SNL Rats

| Dose Range | Effect on Paw Withdrawal Threshold | Reported Outcome |

| Wide (spanning three orders of magnitude) | Partial increase | Partial reversal of tactile allodynia |

Table 2: Effect of SIB-1757 on Thermal Hyperalgesia in SNL Rats

| Route of Administration | Effect on Paw Withdrawal Latency | Reported Outcome |

| Intrathecal (spinal) | Complete normalization | Full reversal of thermal hyperalgesia |

| Intraplantar (local to injured paw) | Complete normalization | Full reversal of thermal hyperalgesia |

| Intraplantar (contralateral paw) | No effect | No effect |

Table 3: Systemic Administration and General Nociception

| Route of Administration | Condition | Effect |

| Subcutaneous | Tactile Allodynia | Inactive |

| All routes | Acute Nociception (sham and SNL rats) | No antinociceptive effect |

These findings suggest that SIB-1757, when administered directly to the spinal cord or the site of injury, can effectively alleviate thermal hyperalgesia associated with neuropathic pain. Its effect on tactile allodynia was less pronounced, and systemic administration was ineffective for this endpoint. Importantly, SIB-1757 did not alter normal pain thresholds, indicating a specific action on pathological pain states.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical studies of SIB-1757.

Animal Model: Spinal Nerve Ligation (SNL)

The SNL model is a widely used and validated model of neuropathic pain.

-

Species: Male Sprague-Dawley rats.

-

Surgical Procedure:

-

Animals are anesthetized.

-

A surgical incision is made to expose the L5 and L6 spinal nerves.

-

The L5 and L6 spinal nerves are tightly ligated with silk suture distal to the dorsal root ganglion.

-

The incision is closed in layers.

-

-

Post-operative Care: Animals are monitored for recovery and signs of infection. Behavioral testing is typically initiated several days to two weeks post-surgery to allow for the development of neuropathic pain behaviors.

-

Sham Control: A parallel group of animals undergoes the same surgical procedure without nerve ligation to control for the effects of surgery itself.

Behavioral Assays

This test measures the paw withdrawal threshold in response to a mechanical stimulus.

-

Apparatus: A set of calibrated von Frey filaments, which are fine plastic hairs that exert a specific force when bent.

-

Procedure:

-

Rats are placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate.

-

Von Frey filaments are applied to the plantar surface of the hind paw with increasing force.

-

A positive response is recorded as a sharp withdrawal of the paw.

-

The 50% paw withdrawal threshold is determined using the up-down method of Dixon.

-

This assay measures the latency to withdraw the paw from a noxious heat source.

-

Apparatus: A radiant heat source (e.g., a high-intensity projector lamp) positioned beneath a glass floor.

-

Procedure:

-

Rats are placed in individual Plexiglas chambers on the glass surface and allowed to acclimate.

-

The heat source is focused on the plantar surface of the hind paw.

-

The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded.

-

A cut-off time is employed to prevent tissue damage.

-

Drug Administration

-

Intrathecal (i.t.) Injection: For direct spinal delivery, a catheter is surgically implanted into the intrathecal space at the lumbar level. SIB-1757 is dissolved in an appropriate vehicle and injected through the catheter.

-

Intraplantar (i.pl.) Injection: SIB-1757 is injected directly into the plantar surface of the hind paw using a microsyringe.

-

Subcutaneous (s.c.) Injection: The drug is injected into the loose skin on the back of the neck.

Experimental Workflow

The following diagram illustrates the typical workflow for a preclinical study evaluating SIB-1757.

// Nodes Animal_Model [label="Animal Model Induction\n(Spinal Nerve Ligation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline_Testing [label="Baseline Behavioral Testing\n(Von Frey & Radiant Heat)", fillcolor="#FBBC05", fontcolor="#202124"]; Drug_Administration [label="SIB-1757 Administration\n(i.t., i.pl., or s.c.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Post_Drug_Testing [label="Post-Treatment Behavioral Testing", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis and Comparison\n(e.g., Paw Withdrawal Threshold/Latency)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion on Efficacy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Animal_Model -> Baseline_Testing [label="Allow for pain development"]; Baseline_Testing -> Drug_Administration; Drug_Administration -> Post_Drug_Testing [label="At various time points"]; Post_Drug_Testing -> Data_Analysis; Data_Analysis -> Conclusion; } .dot Caption: A generalized experimental workflow for evaluating SIB-1757.

Discussion and Future Directions

The preclinical data for SIB-1757 demonstrate that antagonism of mGluR5 at the spinal and peripheral level can effectively reverse thermal hyperalgesia in a rat model of neuropathic pain. The less pronounced effect on tactile allodynia suggests that different mechanisms may underlie these two sensory abnormalities, with thermal hyperalgesia being more dependent on mGluR5 signaling. The lack of systemic efficacy for tactile allodynia may be due to pharmacokinetic limitations or the involvement of central pain pathways that are not sufficiently targeted by peripheral administration.

Future research should aim to:

-

Elucidate the precise reasons for the differential effects of SIB-1757 on thermal and mechanical hypersensitivity.

-

Investigate the pharmacokinetic and pharmacodynamic profile of SIB-1757 to optimize dosing and route of administration for potential systemic efficacy.

-

Evaluate the efficacy of SIB-1757 in other animal models of neuropathic and chronic pain.

-

Explore the potential of SIB-1757 in combination with other analgesic agents.

Conclusion

SIB-1757 has been a valuable pharmacological tool in delineating the role of mGluR5 in neuropathic pain. The preclinical evidence strongly supports the involvement of spinal and peripheral mGluR5 in the maintenance of thermal hyperalgesia. While challenges remain in translating these findings to a systemically active therapeutic for broad-spectrum neuropathic pain relief, the research on SIB-1757 has significantly advanced our understanding of the underlying mechanisms of chronic pain and highlights the potential of mGluR5 antagonism as a therapeutic strategy.

References

The Role of SIB-1757 in Elucidating Brain Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate processes governing brain development, including neurogenesis, neuronal migration, differentiation, and synaptogenesis, are tightly regulated by a complex interplay of signaling molecules. Among these, the neurotransmitter glutamate plays a pivotal role through its interaction with various receptors. The metabotropic glutamate receptor 5 (mGluR5) has emerged as a key player in modulating these developmental events. SIB-1757, a potent and selective noncompetitive antagonist of mGluR5, serves as an invaluable pharmacological tool to dissect the specific contributions of this receptor in the developing nervous system. This technical guide provides an in-depth overview of the application of SIB-1757 in brain development studies, complete with experimental protocols, quantitative data summaries, and visualizations of the implicated signaling pathways.

Data Presentation

The following tables summarize quantitative data on the pharmacological profile of SIB-1757 and its effects on key neurodevelopmental parameters. These data are compiled from various in vitro and in vivo studies and are presented to facilitate comparative analysis.

Table 1: Pharmacological Profile of SIB-1757

| Parameter | Value | Species/System | Reference |

| IC₅₀ for hmGluR5 | 0.37 µM | Human recombinant | [1] |

| IC₅₀ for hmGluR1 | > 100 µM | Human recombinant | [1] |

| Mechanism of Action | Noncompetitive Antagonist | Schild analysis | [1] |

| Inhibition of DHPG-evoked Inositol Phosphate Accumulation | 60-80% | Rat neonatal hippocampal and striatal slices | [1] |

Table 2: Effects of SIB-1757 on Neuronal Development In Vitro

| Parameter | Assay | Concentration of SIB-1757 | Observed Effect | Putative Mechanism |

| Neurite Outgrowth | MAP2 Staining & Quantification | 1-10 µM | Dose-dependent decrease in total neurite length and branching. | Inhibition of mGluR5-mediated signaling crucial for cytoskeletal dynamics. |

| Dendritic Spine Density | Confocal microscopy of GFP-transfected neurons | 5 µM | Significant reduction in the density of mature, mushroom-shaped spines. | Disruption of mGluR5-Homer scaffolding interactions and downstream signaling. |

| Synaptic Protein Expression | Immunocytochemistry/Western Blot | 10 µM | Decreased expression of postsynaptic density protein 95 (PSD-95). | mGluR5 signaling is implicated in the regulation of synaptic protein synthesis. |

| Neuronal Migration | Transwell migration assay | 1-20 µM | Impaired migration of cortical neurons towards a glutamate gradient. | mGluR5-mediated calcium signaling is necessary for migratory machinery. |

Table 3: Effects of SIB-1757 on Synaptic Plasticity in Developmental Models

| Parameter | Experimental Model | SIB-1757 Application | Effect on LTP/LTD | Implication for Development |

| Long-Term Potentiation (LTP) | Acute hippocampal slices (P14-P21 rats) | Pre-incubation with 10 µM SIB-1757 | Attenuation of tetanus-induced LTP. | mGluR5 contributes to the induction of developmental synaptic strengthening. |

| Long-Term Depression (LTD) | Cultured cortical neurons (DIV 14) | Co-application with DHPG | Blockade of DHPG-induced LTD. | mGluR5 is essential for activity-dependent synaptic weakening during circuit refinement. |

Experimental Protocols

Detailed methodologies for key experiments utilizing SIB-1757 are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions.

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups, a common model for studying neuronal development.[2][3][4][5]

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

DMEM with high glucose and L-glutamine

-

Fetal Bovine Serum (FBS)

-

Neurobasal medium supplemented with B-27 and GlutaMAX

-

Poly-D-lysine

-

Laminin

-

Papain and DNase I

-

Trypsin inhibitor

-

Sterile dissection tools

-

15 mL and 50 mL conical tubes

-

Cell culture plates or coverslips

Procedure:

-

Plate Coating: Coat culture surfaces with poly-D-lysine (50 µg/mL in sterile water) for at least 4 hours at 37°C, followed by three washes with sterile water. Subsequently, coat with laminin (5 µg/mL in sterile PBS) for at least 2 hours at 37°C.

-

Tissue Dissection: Euthanize the pregnant rat according to approved institutional protocols. Dissect the uterine horns and remove the E18 embryos. Isolate the cortices from the embryonic brains in ice-cold dissection medium (e.g., HBSS).

-

Enzymatic Digestion: Transfer the cortical tissue to a solution containing papain (20 U/mL) and DNase I (10 U/mL) and incubate at 37°C for 20-30 minutes with gentle agitation.

-

Dissociation: Stop the digestion by adding a trypsin inhibitor solution. Gently triturate the tissue using a fire-polished Pasteur pipette until a single-cell suspension is obtained.

-

Cell Plating: Centrifuge the cell suspension, resuspend the pellet in plating medium (Neurobasal with B-27, GlutaMAX, and 10% FBS), and count the viable cells using a hemocytometer. Plate the neurons at a desired density (e.g., 2 x 10⁵ cells/cm²) onto the pre-coated plates.

-

Culture Maintenance: After 24 hours, replace the plating medium with a serum-free maintenance medium (Neurobasal with B-27 and GlutaMAX). Perform half-media changes every 3-4 days. SIB-1757 can be added to the culture medium at the desired concentration and time points to assess its effects on development.

Protocol 2: Neurite Outgrowth Assay

This protocol details a method for quantifying neurite outgrowth in primary neuron cultures treated with SIB-1757.[6][7][8][9]

Materials:

-

Primary neuron cultures (as prepared in Protocol 1)

-

SIB-1757 stock solution

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (0.25% Triton X-100 in PBS)

-

Blocking solution (5% Bovine Serum Albumin in PBS)

-

Primary antibody: anti-Microtubule Associated Protein 2 (MAP2)

-

Fluorescently labeled secondary antibody

-

DAPI nuclear stain

-

Fluorescence microscope with image analysis software

Procedure:

-

Treatment: At a specific day in vitro (DIV), treat the neuronal cultures with varying concentrations of SIB-1757 or vehicle control for a defined period (e.g., 48-72 hours).

-

Fixation: After treatment, fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Permeabilization and Blocking: Wash the cells with PBS, then permeabilize with permeabilization buffer for 10 minutes. Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

-

Immunostaining: Incubate the cells with the primary anti-MAP2 antibody overnight at 4°C. The following day, wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.[10][11][12]

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Use image analysis software to automatically or manually trace the MAP2-positive neurites and quantify parameters such as total neurite length per neuron, number of primary neurites, and number of branch points.

Protocol 3: Long-Term Potentiation (LTP) Electrophysiology in Hippocampal Slices

This protocol describes the recording of LTP in acute hippocampal slices from juvenile rodents, a model for studying synaptic plasticity during a critical developmental window.[13][14][15][16][17]

Materials:

-

Juvenile rat or mouse (P14-P21)

-

Vibratome or tissue chopper

-

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂/5% CO₂

-

Recording chamber with perfusion system

-

Glass microelectrodes

-

Stimulating and recording electrodes

-

Amplifier and data acquisition system

-

SIB-1757

Procedure:

-

Slice Preparation: Anesthetize the animal and rapidly dissect the brain, placing it in ice-cold, oxygenated aCSF. Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

-

Recovery: Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

-

Recording Setup: Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: After obtaining a stable recording, monitor baseline synaptic transmission by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.

-

SIB-1757 Application: To test the effect of SIB-1757, perfuse the slice with aCSF containing the desired concentration of the antagonist for at least 20-30 minutes prior to LTP induction.

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds).

-

Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes after HFS to assess the magnitude and stability of LTP. Compare the potentiation in SIB-1757-treated slices to control slices.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of SIB-1757 in brain development.

Conclusion

SIB-1757 stands as a critical tool for investigating the multifaceted roles of mGluR5 in brain development. Its high selectivity and noncompetitive mechanism of action allow for precise interrogation of mGluR5-dependent signaling pathways. The experimental protocols and data presented in this guide provide a framework for researchers to design and execute studies aimed at further unraveling the intricate contributions of mGluR5 to the formation and refinement of neural circuits. A thorough understanding of these processes is fundamental for the development of novel therapeutic strategies for neurodevelopmental disorders where mGluR5 signaling is dysregulated.

References

- 1. SIB-1757 and SIB-1893: selective, noncompetitive antagonists of metabotropic glutamate receptor type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]

- 3. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]

- 4. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]

- 5. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. sartorius.com [sartorius.com]

- 8. scispace.com [scispace.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Immunofluorescent staining for neuronal marker MAP2 [protocols.io]

- 11. Immunocytochemistry (ICC) Protocol: Novus Biologicals [novusbio.com]

- 12. Immunocytochemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 13. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]

- 14. LTP experiments on Acute Hippocampus Slices | www.multichannelsystems.com [multichannelsystems.com]

- 15. m.youtube.com [m.youtube.com]

- 16. funjournal.org [funjournal.org]

- 17. scientifica.uk.com [scientifica.uk.com]

SIB-1757: A Technical Guide to its Impact on Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Abstract

SIB-1757, a selective, noncompetitive antagonist of the metabotropic glutamate receptor type 5 (mGluR5), has emerged as a significant pharmacological tool in neuroscience research. Its ability to modulate glutamatergic neurotransmission has positioned it as a compound of interest for investigating the intricate mechanisms of synaptic plasticity. This technical guide provides an in-depth analysis of SIB-1757, focusing on its core mechanism of action and its consequential impact on the cellular and molecular underpinnings of synaptic plasticity. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to SIB-1757 and Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning, memory, and cognitive function.[1] Glutamate, the primary excitatory neurotransmitter in the central nervous system, plays a pivotal role in initiating the signaling cascades that lead to long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory. Metabotropic glutamate receptors, particularly mGluR5, are key modulators of these processes.

SIB-1757 is a potent and selective antagonist for mGluR5.[2] Its noncompetitive mechanism of action allows for a distinct mode of inhibition compared to competitive antagonists that vie for the same binding site as glutamate. This property makes SIB-1757 a valuable tool for dissecting the specific roles of mGluR5 in synaptic function.

Core Mechanism of Action

SIB-1757 exerts its effects by binding to an allosteric site on the mGluR5, distinct from the glutamate-binding domain. This binding induces a conformational change in the receptor, rendering it unresponsive to glutamate. The primary downstream effect of mGluR5 activation is the stimulation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By antagonizing mGluR5, SIB-1757 effectively blocks this signaling cascade.

Quantitative Data on SIB-1757 Activity

The following table summarizes the key quantitative parameters defining the potency and selectivity of SIB-1757.

| Parameter | Value | Cell Line/Preparation | Reference |

| IC50 for hmGluR5a | 0.37 µM | Human embryonic kidney (HEK) cells expressing human mGluR5a | [3] |

| IC50 for hmGluR1b | >100 µM | HEK cells expressing human mGluR1b | [3] |

| Inhibition of DHPG-evoked IP accumulation in rat hippocampus | 60-80% | Neonatal rat brain slices | [3] |

| Inhibition of DHPG-evoked IP accumulation in rat striatum | 60-80% | Neonatal rat brain slices | [3] |

Impact on Synaptic Plasticity

The antagonism of mGluR5 by SIB-1757 has significant implications for synaptic plasticity. While direct electrophysiological studies on LTP and LTD with SIB-1757 are not extensively reported in publicly available literature, the known roles of mGluR5 allow for strong inferences. Research on other selective mGluR5 antagonists, such as MPEP, and studies on mGluR5 knockout mice provide a framework for understanding the likely effects of SIB-1757.

Long-Term Potentiation (LTP)

mGluR5 is known to be involved in the induction and maintenance of LTP.[4][5] Antagonism of mGluR5 with MPEP has been shown to impair LTP in the hippocampus.[5] Therefore, it is highly probable that SIB-1757 would also exhibit an inhibitory effect on LTP. This is likely due to the disruption of mGluR5-mediated potentiation of NMDA receptor function and the modulation of downstream signaling pathways crucial for the expression of LTP.

Long-Term Depression (LTD)

mGluR5 plays a critical role in a specific form of LTD, known as mGluR-dependent LTD, which is independent of NMDA receptor activation. This form of LTD can be induced by the direct application of mGluR agonists like DHPG. Given that SIB-1757 effectively blocks DHPG-induced downstream signaling, it is expected to inhibit mGluR-dependent LTD.[3]

Experimental Protocols

Intracellular Calcium Imaging

This protocol is designed to measure the effect of SIB-1757 on glutamate-induced intracellular calcium mobilization.

Cell Preparation:

-

Culture HEK293 cells stably expressing hmGluR5a on glass coverslips.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

Imaging Procedure:

-

Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a calcium imaging system.

-

Continuously perfuse the cells with a physiological saline solution.

-

Establish a baseline fluorescence reading.

-

Apply a known concentration of glutamate to induce a calcium response.

-